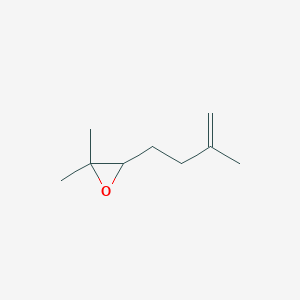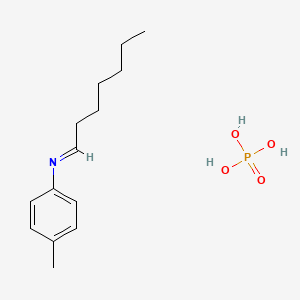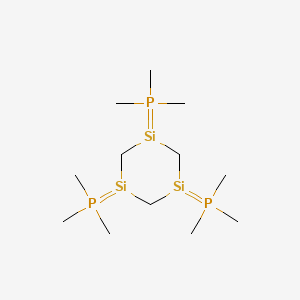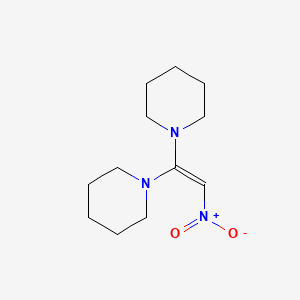![molecular formula C48H88N2O4 B14511996 2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) CAS No. 63266-78-4](/img/structure/B14511996.png)
2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) core and two N-methyl-N-octadecylacetamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) typically involves the reaction of 1,2-phenylenebis(oxy) with N-methyl-N-octadecylacetamide under specific conditions. The process may include steps such as:
Williamson Ether Synthesis: This method involves the reaction of a phenol with an alkyl halide in the presence of a base to form an ether. For example, the reaction of 1,2-dihydroxybenzene with an appropriate alkyl halide.
Amidation: The resulting ether is then reacted with N-methyl-N-octadecylamine in the presence of a coupling agent to form the final amide product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: N-oxides of the amide groups.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Polymer Science: It can be incorporated into polymer matrices to modify their properties.
Biology:
Drug Delivery: The compound’s amphiphilic nature makes it suitable for use in drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs.
Bioconjugation: It can be used to link biomolecules, facilitating the study of biological interactions.
Medicine:
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Surfactants: The compound can act as a surfactant in various industrial processes, including emulsification and dispersion.
Coatings: It can be used in coatings to enhance their durability and resistance to environmental factors.
作用机制
The mechanism of action of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications. The phenyl ring can engage in π-π interactions, while the amide groups can form hydrogen bonds, facilitating its binding to target molecules.
相似化合物的比较
2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide): Similar structure but with dipropyl groups instead of octadecyl groups.
2,2’-[1,3-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): Similar structure but with a different substitution pattern on the phenyl ring.
2,2’-[1,4-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide): Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: The uniqueness of 2,2’-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide) lies in its specific substitution pattern and the presence of long octadecyl chains, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications requiring amphiphilic compounds with high stability and reactivity.
属性
CAS 编号 |
63266-78-4 |
|---|---|
分子式 |
C48H88N2O4 |
分子量 |
757.2 g/mol |
IUPAC 名称 |
N-methyl-2-[2-[2-[methyl(octadecyl)amino]-2-oxoethoxy]phenoxy]-N-octadecylacetamide |
InChI |
InChI=1S/C48H88N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-49(3)47(51)43-53-45-39-35-36-40-46(45)54-44-48(52)50(4)42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35-36,39-40H,5-34,37-38,41-44H2,1-4H3 |
InChI 键 |
NMSIZELNFJFBLC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(C)C(=O)COC1=CC=CC=C1OCC(=O)N(C)CCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)

![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)

![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)






